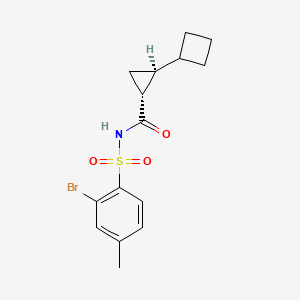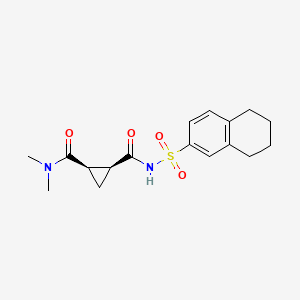
(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide, also known as JNJ-40411813, is a small molecule drug used in scientific research. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4).
作用機序
(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the orthosteric binding site for glutamate. This results in an increase in the affinity of the receptor for glutamate, leading to increased signaling through the receptor. The exact mechanism by which this compound enhances mGluR4 activity is not fully understood, but it is thought to involve a conformational change in the receptor that increases its affinity for glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In Parkinson's disease models, this compound has been shown to reduce motor deficits and increase dopamine release in the striatum. In anxiety disorder models, this compound has been shown to reduce anxiety-like behavior and increase GABA release in the amygdala. In schizophrenia models, this compound has been shown to improve cognitive deficits and reduce hyperactivity in the prefrontal cortex.
実験室実験の利点と制限
One advantage of using (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide in lab experiments is its specificity for mGluR4. This allows for more precise modulation of mGluR4 activity, which can be useful in studying the effects of mGluR4 activation or inhibition in different disease models. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 positive allosteric modulators. This can limit its effectiveness in certain disease models or experimental conditions.
将来の方向性
There are several future directions for research on (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide. One direction is to further investigate its mechanism of action and the structural basis for its binding to mGluR4. This could lead to the development of more potent and selective mGluR4 positive allosteric modulators.
Another direction is to explore the therapeutic potential of this compound in other disease models, such as depression, epilepsy, and addiction. This could provide insight into the role of mGluR4 in these disorders and the potential for mGluR4 modulation as a therapeutic strategy.
Finally, research could focus on the development of this compound as a clinical candidate for the treatment of Parkinson's disease, anxiety disorders, and schizophrenia. This would involve further preclinical studies to establish safety and efficacy, as well as clinical trials to evaluate its effectiveness in humans.
合成法
The synthesis of (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide was first reported in 2010 by researchers at Janssen Research & Development, LLC. The synthesis involves a series of chemical reactions, starting with the reaction of 3-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with (S)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-methylbutyric acid to form the final product, this compound.
科学的研究の応用
(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide is used in scientific research to study the role of mGluR4 in various physiological and pathological processes. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Dysregulation of mGluR4 has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and anxiety disorders.
This compound is a positive allosteric modulator of mGluR4, meaning that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the orthosteric binding site for glutamate. This allows for more precise modulation of mGluR4 activity, which can be useful in studying the effects of mGluR4 activation or inhibition in different disease models.
特性
IUPAC Name |
(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-11-6-15(7-12-23)19-18(8-13-26-19)20(25)22-16-4-2-5-17(14-16)24-10-3-9-21-24/h2-5,9-10,14-15,18-19H,6-8,11-13H2,1H3,(H,22,25)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLZRFHFNYCTM-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2C(CCO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-anilino-N-[(1S,3R)-3-carbamoylcyclopentyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B7338944.png)

![(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7338956.png)
![4-[4-[[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]sulfonyl]phenyl]-4-oxobutanoic acid](/img/structure/B7338982.png)
![5-[[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]sulfonyl]-2-methoxybenzoic acid](/img/structure/B7338990.png)
![(2S,3aS,7aS)-N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7338998.png)
![1-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7339019.png)
![(2S,3aS,7aS)-2-phenyl-N-[[4-(propylamino)phenyl]methyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339036.png)




![(1R,2S)-2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-N,1-N-dimethylcyclopropane-1,2-dicarboxamide](/img/structure/B7339051.png)
![(1R,2S)-N-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339059.png)
